molecular formula C33H40O8 B1254187 Morinol B

Morinol B

Cat. No.: B1254187
M. Wt: 564.7 g/mol
InChI Key: DHPIOVHVFXYRTA-DNSQPKCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morinol B is a sesquilignan neolignan isolated from the roots of Morina chinensis, a traditional Chinese medicinal herb . Structurally, it belongs to the tetrahydropyran sesquilignan family, characterized by a fused tetrahydropyran ring system and two aryl groups. The confirmed stereochemistry of naturally occurring this compound is (7R,8R,7'R,8'R) . Unlike Morinol I, which has a disputed skipped diene structure, this compound and other family members (A, C, D) feature a C7-C8 bond with a hydroxyl group . Its bioactivity spans anti-inflammatory, cytotoxic, and antimicrobial effects, making it a focus of pharmacological and synthetic studies.

Properties

Molecular Formula

C33H40O8

Molecular Weight

564.7 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[(3R,5R,6R)-6-(3,4-dimethoxyphenyl)-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]oxan-3-yl]methanol

InChI

InChI=1S/C33H40O8/c1-35-26-13-10-21(16-29(26)38-4)8-7-9-23-17-25(32(34)22-11-14-27(36-2)30(18-22)39-5)20-41-33(23)24-12-15-28(37-3)31(19-24)40-6/h7-8,10-16,18-19,23,25,32-34H,9,17,20H2,1-6H3/b8-7+/t23-,25-,32?,33-/m1/s1

InChI Key

DHPIOVHVFXYRTA-DNSQPKCISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C[C@@H]2C[C@H](CO[C@H]2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CCC2CC(COC2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC

Synonyms

morinol B

Origin of Product

United States

Comparison with Similar Compounds

Morinol Family Members

Compound Source Structural Features Key Bioactivities References
Morinol B Morina chinensis (7R,8R,7'R,8'R)-tetrahydropyran sesquilignan; aryl substituents at C7, C7' - Anti-inflammatory: IC₅₀ >10 μg/mL (TNFα, IL-4 inhibition)
- Cytotoxicity: IC₅₀=24–35 μM (HeLa, HL-60)
- Antifungal: Active against Alternaria alternata; (−)-isomer most potent
Morinol A Morina chinensis (7S,8S,7'R,8'R)-stereoisomer; similar backbone - Cytotoxicity: IC₅₀=24–35 μM (comparable to this compound)
- Anti-inflammatory: Less potent than this compound
Morinol I Morina chinensis Putative skipped diene structure (C7-C8-C9′-C8′); unresolved stereochemistry - Bioactivity unknown due to structural ambiguity and lack of isolated sample
Galanganal Alpinia galangal Conjugated diene (C7-C8); opposite C7 alkene geometry vs. This compound - Structural analog with divergent alkene configuration; bioactivity not reported

Structurally Modified Derivatives

  • 3-Demethoxy this compound: Exhibits enhanced antifungal activity compared to natural this compound, suggesting methoxy groups modulate potency .
  • 7"-Phenyl Derivatives: Cytotoxicity IC₅₀=6–7 μM (HeLa), a 4–7× improvement over this compound, highlighting the role of aromatic substituents .
  • 4-Butoxy-3-demethoxy Derivative : Higher antifungal activity than 3-demethoxy variant, emphasizing alkoxy group importance .

Bioactivity Comparison with Non-Morinol Lignans

Compound Source Structural Class Key Bioactivities Differences from this compound
Kendomycin Synthetic/Antibiotic Macrocyclic polyketide Antibiotic; targets bacterial cell walls Complex macrocycle vs. tetrahydropyran backbone
Lariciresinol Coptis japonica Lignan glycoside TNFα inhibition (IC₅₀=50–100 μM); no cytotoxicity Glycosidic linkage absent in this compound
Magnoliae lignans Magnoliae fargesii Lignans ICAM-1/VCAM-1 inhibition (IC₅₀=20–60 μM) Focus on adhesion molecule inhibition vs. broad-spectrum activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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